1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
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Overview
Description
1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[330]octane-3,7-dione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong Lewis acids such as antimony pentafluoride and antimony pentachloride.
Introduction of functional groups: The fluoropyridine and methyl groups are introduced through nucleophilic substitution reactions, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Scientific Research Applications
1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.0]octane derivatives: These compounds share a similar bicyclic core but differ in their functional groups and substituents.
Fluoropyridine derivatives: Compounds with a fluoropyridine moiety, which exhibit similar reactivity and applications.
Uniqueness
1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione stands out due to its combination of a bicyclic core and fluoropyridine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10BFN2O4 |
---|---|
Molecular Weight |
252.01 g/mol |
IUPAC Name |
1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C10H10BFN2O4/c1-14-5-8(15)17-11(14,18-9(16)6-14)7-3-2-4-13-10(7)12/h2-4H,5-6H2,1H3 |
InChI Key |
SLLFJYZDABFMMX-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=C(N=CC=C3)F |
Origin of Product |
United States |
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